molecular formula C23H22FN3O5 B2533890 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 953211-32-0

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2533890
CAS No.: 953211-32-0
M. Wt: 439.443
InChI Key: IBSZBNGYQWCHRV-UHFFFAOYSA-N
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Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group at position 1 and a carboxamide-linked isoxazole moiety at position 2. The isoxazole ring is further modified with a 3,4-dimethoxyphenyl group, which introduces distinct electronic and steric properties.

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5/c1-30-19-8-3-14(9-21(19)31-2)20-11-17(26-32-20)12-25-23(29)15-10-22(28)27(13-15)18-6-4-16(24)5-7-18/h3-9,11,15H,10,12-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSZBNGYQWCHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Molecular Formula : C23_{23}H22_{22}FN3_3O5_5
  • Molecular Weight : 439.4 g/mol
  • Key Functional Groups : Isoxazole ring, pyrrolidine moiety, and fluorophenyl group.

These structural features contribute to its diverse biological activities.

The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. The isoxazole ring is known for its ability to modulate enzyme activity, potentially leading to inhibition or activation of critical biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • In vitro Studies : Research has shown that derivatives containing the pyrrolidine and isoxazole structures demonstrate cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer models .
CompoundCancer Cell LineIC50 (µM)
Example AA54915
Example BMCF720

These findings suggest that the compound may act as a potential candidate for further development in cancer therapy.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary data indicate that it could be effective against Gram-positive bacteria and certain fungal strains:

  • Antimicrobial Spectrum : The compound has shown activity against pathogens such as Staphylococcus aureus and Candida auris, which are known for their resistance to conventional treatments .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida auris16 µg/mL

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds. Notably:

  • Study on Isoxazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of isoxazole derivatives, indicating that modifications to the isoxazole ring can enhance potency against specific cancer types .
  • Antimicrobial Evaluation : Research conducted by Metwally et al. demonstrated that pyrrolidine derivatives exhibited promising antimicrobial activity against multi-drug resistant strains, suggesting a potential role in addressing antimicrobial resistance .

Comparison with Similar Compounds

Compound A : N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 1170623-81-0)

  • Key Differences: The isoxazole ring bears a 2,4-difluorophenyl group instead of 3,4-dimethoxyphenyl. The pyrrolidinone core is substituted with a 4-methoxyphenyl group rather than 4-fluorophenyl.
  • The absence of methoxy groups may reduce metabolic stability due to decreased steric hindrance against oxidative enzymes.

Compound B : N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

  • Key Differences: The methoxy group on the pyrrolidinone core is at the meta position (3-methoxyphenyl) instead of para (4-fluorophenyl).
  • Implications :
    • Meta-substitution may alter binding affinity to target proteins due to changes in spatial orientation .
    • Reduced dipole interactions compared to the para-fluoro substituent could impact solubility.

Heterocyclic System Modifications

Compound C : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS 878731-29-4)

  • Key Differences :
    • Replaces the isoxazole ring with a 1,3,4-thiadiazole system bearing an isopropyl group.
  • Implications: Thiadiazole rings exhibit higher aromaticity and rigidity, which may enhance thermal stability but reduce conformational flexibility for target binding .

Structural and Physicochemical Data Comparison

Parameter Target Compound Compound A Compound C
Molecular Formula C₂₃H₂₂FN₃O₅ (inferred) C₂₂H₁₉F₂N₃O₄ C₁₉H₂₁FN₄O₂S
Molecular Weight ~455.4 g/mol 427.4 g/mol 404.5 g/mol
Key Substituents 3,4-Dimethoxyphenyl (isoxazole), 4-Fluorophenyl (pyrrolidinone) 2,4-Difluorophenyl (isoxazole), 4-Methoxyphenyl (pyrrolidinone) 5-Isopropyl (thiadiazole), 4-Fluorophenyl (pyrrolidinone)
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.1 (higher lipophilicity) ~2.5 (lower lipophilicity)

Inferred Pharmacological and Biochemical Implications

Target Selectivity :

  • The 3,4-dimethoxyphenyl group in the target compound may improve selectivity for enzymes with larger hydrophobic binding pockets (e.g., kinases or cytochrome P450 isoforms) compared to smaller difluorophenyl or thiadiazole-containing analogues .

Metabolic Stability :

  • Methoxy groups are susceptible to demethylation by CYP450 enzymes, whereas fluorine atoms resist metabolic degradation. Compound A’s 2,4-difluorophenyl group may confer longer half-life than the target compound’s dimethoxyphenyl group .

Solubility and Bioavailability :

  • The target compound’s higher molecular weight and polar methoxy groups may reduce aqueous solubility compared to Compound C’s thiadiazole system, which balances hydrophilicity and lipophilicity .

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